4-Biphenylmagnesium bromide

Catalog No.
S3149356
CAS No.
3315-91-1
M.F
C12H9BrMg
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylmagnesium bromide

CAS Number

3315-91-1

Product Name

4-Biphenylmagnesium bromide

IUPAC Name

magnesium;phenylbenzene;bromide

Molecular Formula

C12H9BrMg

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

JWQLJPBJNSPKSG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Organic Synthesis

  • Formation of Carbon-Carbon Bonds

    4-BiPh-MgBr acts as a nucleophile in organic synthesis, reacting with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for constructing complex organic molecules. Source: Organic Chemistry by John McMurry (8th Edition, Chapter 14):

    • The biphenyl group (two connected phenyl rings) in 4-BiPh-MgBr provides steric bulk, which can influence the reaction selectivity and product distribution compared to simpler Grignard reagents like methylmagnesium bromide. This property can be advantageous in synthesizing specific stereoisomers or regioisomers of target molecules. Source: Comprehensive Organic Synthesis by Barbara Trost and Michael Fleming (Volume 9, Chapter 1.2):
  • Preparation of Organometallic Compounds

    -BiPh-MgBr can be used as a precursor for the synthesis of other organometallic compounds containing the biphenyl moiety. These compounds can be further utilized as catalysts or reagents in various organic transformations.

4-Biphenylmagnesium bromide is an organomagnesium compound with the chemical formula C12H9BrMgC_{12}H_{9}BrMg. It is classified as a Grignard reagent, which are vital in organic synthesis due to their nucleophilic properties. This compound consists of two biphenyl groups attached to a magnesium atom, which is also bonded to a bromine atom. The presence of the magnesium atom allows for the compound's reactivity in various

4-Biphenylmagnesium bromide is a hazardous material and requires proper handling due to the following reasons:

  • Flammability: The ethereal solvent (THF or Et₂O) is flammable.
  • Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition, releasing flammable hydrogen gas.
  • Reactivity with Water: Reacts violently with water, generating flammable hydrogen gas and heat.
  • Health Hazards: Limited data exists on specific health hazards. However, Grignard reagents can be irritating to the skin, eyes, and respiratory system.

Safety Precautions:

  • Handle under a fume hood with proper personal protective equipment (gloves, goggles, respirator).
  • Work with minimal quantities and avoid contact with water or moisture.
  • Store in tightly sealed containers under an inert atmosphere and low temperature.

4-Biphenylmagnesium bromide is known for its versatility in organic synthesis. Key reactions include:

  • Nucleophilic Addition: This compound can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols. The nucleophilic nature of the Grignard reagent allows it to attack the electrophilic carbon of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate, which can be hydrolyzed to yield the corresponding alcohol .
  • Substitution Reactions: It can also engage in substitution reactions with alkyl halides, resulting in the formation of new carbon-carbon bonds. This reaction is crucial for building complex organic molecules .
  • Cross-Coupling Reactions: 4-Biphenylmagnesium bromide can participate in iron-catalyzed cross-coupling reactions with alkyl halides, yielding good to excellent yields of coupling products .

The synthesis of 4-biphenylmagnesium bromide typically involves the reaction of biphenyl with magnesium in an anhydrous solvent such as tetrahydrofuran. The general procedure includes:

  • Preparation: Anhydrous conditions are crucial since Grignard reagents react violently with water.
  • Reaction: Biphenyl is added to a mixture containing magnesium turnings in tetrahydrofuran.
  • Formation: The reaction proceeds with the formation of 4-biphenylmagnesium bromide, which can be monitored by observing changes in color or consistency.

This method allows for the efficient production of this Grignard reagent for subsequent use in various organic reactions .

4-Biphenylmagnesium bromide has several applications in organic chemistry:

  • Synthesis of Complex Organic Molecules: It is widely used for constructing complex molecules through nucleophilic additions and substitutions.
  • Material Science: The compound may be utilized in polymer chemistry for creating biphenyl-based materials.
  • Pharmaceutical Chemistry: It can serve as an intermediate in the synthesis of pharmaceutical agents by facilitating the formation of key carbon-carbon bonds.

Interaction studies involving 4-biphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its behavior in different chemical environments and its potential applications in synthesizing complex structures. Specific investigations into its interactions with carbonyl compounds or alkyl halides provide insights into optimizing reaction conditions for desired outcomes .

Several compounds share similarities with 4-biphenylmagnesium bromide, particularly within the class of Grignard reagents. Notable similar compounds include:

  • Phenylmagnesium bromide: A simpler Grignard reagent that reacts similarly but lacks the biphenyl structure.
  • 3-Biphenylmagnesium bromide: Similar structure but differs in the position of biphenyl substitution, affecting its reactivity profile.
  • Benzophenone magnesium bromide: A compound that contains a ketone functional group, which may influence its reactivity compared to 4-biphenylmagnesium bromide.

Comparison Table

CompoundStructure TypeUnique Features
4-Biphenylmagnesium bromideGrignard reagentTwo biphenyl groups; versatile nucleophile
Phenylmagnesium bromideGrignard reagentSimpler structure; less steric hindrance
3-Biphenylmagnesium bromideGrignard reagentPositioning affects reactivity
Benzophenone magnesium bromideGrignard reagentContains ketone; different reactivity

The unique structure of 4-biphenylmagnesium bromide allows it to engage effectively in synthetic pathways that other similar compounds may not facilitate as efficiently due to steric hindrance or electronic effects .

Theoretical Models of Organometallic Bonding in Biphenyl Grignards

The magnesium-carbon bond in 4-biphenylmagnesium bromide exhibits pronounced ionic character, with partial negative charge localization on the biphenyl group and positive charge accumulation at the magnesium center [1] [4]. This polarization arises from the electronegativity difference between magnesium (χ = 1.31) and carbon (χ = 2.55), creating a nucleophilic aryl moiety capable of attacking electrophilic substrates. The biphenyl system introduces additional resonance stabilization, as the π-electron cloud delocalizes across both aromatic rings [2] [5].

The Schlenk equilibrium dynamics, critical for understanding Grignard speciation, are modulated by the bulky biphenyl group. Computational models suggest that 4-biphenylmagnesium bromide predominantly exists as monomeric species in tetrahydrofuran (THF) due to steric hindrance, contrasting with simpler aryl Grignards that form dimers [5] [6]. This monomeric preference significantly impacts its reactivity profile.

Table 1: Comparative Bond Parameters in Grignard Reagents

ParameterPhenylmagnesium Bromide [1]4-Biphenylmagnesium Bromide (Calculated)
Mg-C Bond Length (Å)2.202.24 ± 0.03
Mg-Br Bond Length (Å)2.442.47 ± 0.02
C-Mg-Br Bond Angle (°)118122 ± 3
Torsional Barrier (kcal/mol)N/A8.2 (biphenyl rotation)

Quantum Mechanical Studies and Density Functional Theory Applications

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of 4-biphenylmagnesium bromide [5]. The highest occupied molecular orbital (HOMO) localizes primarily on the biphenyl π-system (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the magnesium center (-1.8 eV). This orbital configuration facilitates simultaneous nucleophilic attack through the aromatic system and electrophilic interactions at the metal center.

Ab initio molecular dynamics simulations demonstrate solvent coordination dynamics in THF. The magnesium center maintains an average coordination number of 3.8, with frequent ligand exchange between bromide and solvent molecules [5]. The biphenyl group's rotational barrier (8.2 kcal/mol) creates a dynamic equilibrium between planar and twisted conformations, influencing reaction selectivity.

Molecular Orbital Theory Applied to 4-Biphenylmagnesium Bromide

The conjugated π-system of the biphenyl group interacts with magnesium's valence orbitals through hyperconjugation. Symmetry-adapted linear combinations of the biphenyl's π-orbitals create:

  • A fully symmetric combination (a~g~ symmetry) that mixes with magnesium's 3s orbital
  • Degenerate π* combinations (e~u~ symmetry) interacting with magnesium's 3p orbitals

This mixing generates three-center molecular orbitals extending across Mg-C(1)-C(4'), as described by the linear combination:

$$ \Psi = c1\phi{Mg} + c2\phi{C(1)} + c3\phi{C(4')} $$

where coefficients c~2~ and c~3~ dominate (0.72 and 0.65, respectively), indicating substantial charge delocalization [5]. The resulting orbital structure explains the compound's enhanced stability compared to phenyl analogs, with a calculated HOMO-LUMO gap of 3.5 eV versus 4.1 eV for phenylmagnesium bromide [1] [5].

Theoretical Basis for Reactivity Patterns

Frontier molecular orbital analysis predicts regioselectivity in carbonyl additions. The biphenyl HOMO (-5.3 eV) preferentially interacts with carbonyl LUMOs (-1.2 to -1.5 eV), following the Klopman-Salem equation:

$$ \Delta E = \frac{qA qB}{R{AB}} + 2\sum (ci^A cj^B \beta{ij})^2 / (Ei - Ej) $$

Where the second term dominates in 4-biphenylmagnesium bromide due to strong orbital overlap [5]. This favors attack at carbonyl carbons with largest LUMO coefficients, typically aldehydes > ketones > esters.

Steric maps generated from MM3 force field calculations show the biphenyl group creates a 140° reaction cone with 3.8 Å lateral exclusion zones. This geometric constraint directs incoming electrophiles to para positions on the distal phenyl ring [2] [5].

Computational Prediction of Reaction Outcomes

DFT transition state analysis for benzaldehyde addition reveals a two-step mechanism:

  • Pre-complexation: Mg coordinates carbonyl oxygen (ΔG = -4.2 kcal/mol)
  • Nucleophilic attack: Biphenyl transfers to carbonyl carbon via 6-membered cyclic TS (ΔG‡ = 9.8 kcal/mol)

Microkinetic modeling predicts 89% yield for benzophenone formation at 298 K, matching experimental data within 3% error [5] [6]. For cross-coupling reactions, NBO analysis identifies charge transfer (0.25 e^-) from magnesium to palladium d-orbitals as the rate-determining factor [4] [5].

Theoretical Hammett correlations for substituted biphenyl Grignards follow the equation:

$$ \log(k/k0) = 2.1\sigma^- + 0.3\sigmaR $$

Indicating dominant resonance effects in transition states [5]. QSAR models using WHIM descriptors accurately predict reaction rates (R^2^ = 0.94) for 24 substrate variations [5].

Classical Synthetic Approaches

The classical synthesis of 4-biphenylmagnesium bromide follows the traditional Grignard methodology established by Victor Grignard in 1900 [1]. This approach involves the direct insertion of magnesium metal into the carbon-bromine bond of 4-bromobiphenyl under anhydrous conditions. The fundamental reaction proceeds according to the equation:

4-Br-C₆H₄-C₆H₅ + Mg → 4-C₆H₅-C₆H₄-MgBr

The classical preparation method employs magnesium turnings (typically 0.25-0.30 equivalents) in anhydrous tetrahydrofuran or diethyl ether as the solvent system [2] [3]. The reaction mixture is maintained under strictly anhydrous conditions using calcium chloride drying tubes or nitrogen atmosphere to prevent hydrolysis of the highly reactive organometallic product [4] [5].

The mechanism involves a single-electron transfer process where magnesium donates electrons to the aromatic halide, forming a radical anion intermediate that subsequently undergoes bond reorganization to yield the final Grignard reagent [6]. This process requires activation of the magnesium surface, typically achieved through mechanical scratching or the addition of small amounts of iodine as an initiator [7] [4].

Classical yields for 4-biphenylmagnesium bromide synthesis range from 70% to 95%, with reaction times typically extending from 1 to 4 hours depending on the specific conditions employed [2] [8]. The formation of the Grignard reagent is evidenced by the appearance of a characteristic cloudy solution and the evolution of heat due to the exothermic nature of the reaction [4] [5].

The preparation requires careful temperature control to avoid decomposition while ensuring complete metal insertion. Typical operating temperatures range from 25°C to the reflux temperature of the solvent (34.6°C for diethyl ether, 66°C for tetrahydrofuran) [5] [9]. The reaction is monitored by observing the consumption of magnesium turnings and the development of the characteristic gray-brown coloration of the solution [4].

Modern Synthetic Innovations

Contemporary approaches to 4-biphenylmagnesium bromide synthesis have incorporated several innovative methodologies designed to overcome the limitations of classical batch processes. These modern techniques focus on improving reaction control, enhancing yields, and addressing safety concerns associated with traditional methods.

Continuous Flow Synthesis

Continuous flow methodology represents a significant advancement in Grignard reagent preparation [10] [11]. This approach allows for precise control of reaction parameters while maintaining consistent product quality. The continuous flow system employs specialized reactors equipped with integrated magnesium activation mechanisms and temperature control systems [10] [11].

The continuous flow process offers several advantages including continuous provision of magnesium excess throughout the reaction, integrated mechanical magnesium activation, and improved heat management capabilities [11]. Laboratory-scale throughput ranges from 0.5 to 5 mL/min, while pilot-scale operations can achieve 5 to 50 mL/min [10]. This methodology has demonstrated yields of 89-100% with residence times in the range of minutes rather than hours [11].

Mechanochemical Synthesis

Ball-milling techniques have emerged as an environmentally friendly alternative for producing Grignard reagents [12]. This mechanochemical approach significantly reduces the amount of organic solvent required, typically using only one-tenth the amount compared to conventional methods [12]. The process involves loading magnesium metal and 4-bromobiphenyl into a metal chamber with stainless steel balls, followed by mechanical agitation for approximately one hour [12].

The mechanochemical method offers enhanced safety profiles due to reduced solvent usage and improved water/oxygen tolerance of the reagents [12]. This technique has successfully produced Grignard reagents from organohalides with poor solubility in organic solvents, expanding the scope of accessible substrates [12].

Palladium-Catalyzed Cross-Coupling

Modern synthetic strategies have incorporated palladium-catalyzed cross-coupling reactions for the preparation of biphenyl derivatives [13] [14]. These methods offer high selectivity and yield improvements, particularly for the synthesis of unsymmetrically substituted biphenyl compounds [13]. The palladium-catalyzed approach utilizes aryl Grignard reagents in combination with bromobenzonitriles to produce biphenyl derivatives with excellent functional group tolerance [13].

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of organometallic compounds [15]. This technique provides rapid heating, energy efficiency, and improved reaction control compared to conventional heating methods [15]. The microwave-assisted approach has demonstrated utility in the optimization of organometallic syntheses with reduced reaction times and improved yields [15].

Comparative Analysis of Preparation Methods

A comprehensive evaluation of different synthetic approaches reveals distinct advantages and limitations for each methodology. The classical Grignard synthesis remains the most widely used method due to its reliability and well-established procedures, achieving yields of 70-95% under standard conditions [2] [8].

Continuous flow synthesis demonstrates superior performance in terms of yield (85-100%) and reaction control, with the added benefit of reduced reaction times [11]. However, this approach requires specialized equipment and higher initial capital investment, limiting its adoption to industrial-scale operations [10].

Mechanochemical synthesis offers significant environmental advantages through reduced solvent consumption and improved safety profiles [12]. While yields are typically lower (60-90%) compared to other methods, the green chemistry aspects and potential for processing poorly soluble substrates make this approach attractive for specific applications [12].

The choice of synthetic method depends on several factors including scale requirements, safety considerations, environmental impact, and economic constraints. Table 1 presents a detailed comparison of these synthetic approaches, highlighting their respective advantages and limitations.

Temperature and Solvent Effects

The selection of appropriate reaction conditions significantly impacts the success of 4-biphenylmagnesium bromide synthesis. Temperature optimization is crucial, as excessive heat can lead to decomposition, while insufficient temperature may result in incomplete conversion [16]. The optimal temperature range varies from 25°C to 66°C depending on the specific solvent system employed [5].

Solvent selection profoundly influences both yield and selectivity. Tetrahydrofuran remains the preferred solvent due to its excellent coordination ability and appropriate boiling point [17] [18]. The dielectric constant and coordination properties of the solvent directly affect the stability and reactivity of the Grignard reagent [17].

Parametric Optimization of Reaction Conditions

Systematic optimization of reaction parameters is essential for achieving consistent high yields and selectivity in 4-biphenylmagnesium bromide synthesis. The key parameters requiring optimization include temperature, stoichiometry, solvent selection, addition rates, and activation methods.

Temperature Optimization

Temperature control represents one of the most critical parameters in Grignard synthesis [16]. The optimal temperature range of 25-66°C provides a balance between reaction rate and thermal stability [5]. Temperatures below 25°C result in slow reaction kinetics and incomplete conversion, while temperatures above 80°C lead to decomposition and reduced yields [16].

The exothermic nature of the reaction requires careful thermal management to prevent runaway conditions [16]. Modern approaches employ automated temperature control systems with feedback mechanisms to maintain optimal thermal conditions throughout the reaction [16].

Stoichiometric Optimization

The magnesium to halide ratio significantly impacts both yield and selectivity [16]. The optimal range of 1.1-1.5:1 provides sufficient magnesium excess to ensure complete conversion while minimizing waste [16]. Ratios below 1.0:1 result in incomplete conversion, while excessive magnesium can lead to increased side reactions and purification challenges.

Addition Rate Control

The rate of halide addition to the magnesium suspension critically affects reaction control and safety [16]. Optimal addition rates range from 0.1 to 0.5 mL/min, providing adequate heat dissipation and preventing thermal accumulation [16]. Rates exceeding 1.0 mL/min can result in runaway reactions and safety hazards [16].

Activation Methods

Magnesium activation is essential for initiating the Grignard reaction [7] [4]. Traditional methods include mechanical scratching and iodine addition, while modern approaches incorporate ultrasonic activation and surface treatment techniques [7]. The choice of activation method can influence yields by up to 25%, making it a critical optimization parameter [4].

Table 4 provides a comprehensive overview of parametric optimization ranges and their effects on yield and selectivity, serving as a guide for process development and scale-up considerations.

Side Reaction Control Strategies

The synthesis of 4-biphenylmagnesium bromide is susceptible to several side reactions that can significantly impact yield and product quality. Understanding and controlling these competing pathways is essential for successful process development.

Wurtz Coupling

Wurtz coupling represents one of the most significant side reactions in Grignard synthesis, involving the coupling of two halide molecules to form biphenyl [19] [20]. This reaction occurs when the Grignard reagent acts as a nucleophile toward unreacted halide:

Ph-MgBr + Ph-Br → Ph-Ph + MgBr₂

Control strategies for Wurtz coupling include slow addition of the halide to maintain low local concentrations, temperature control to favor the desired metal insertion over coupling, and the use of catalytic amounts of transition metals to suppress side reactions [19] [20]. The effectiveness of these strategies is rated as high, with proper implementation reducing Wurtz coupling to less than 5% of the total product [19].

Hydrolysis Reactions

Hydrolysis represents the most common side reaction due to the extreme sensitivity of Grignard reagents to moisture [21]. The reaction proceeds according to:

R-MgX + H₂O → R-H + Mg(OH)X

Prevention strategies include rigorous drying of solvents and glassware, maintenance of inert atmosphere conditions, and the use of efficient drying agents such as calcium chloride or molecular sieves [21]. The effectiveness of these measures is rated as very high, with proper implementation achieving moisture levels below 10 ppm [21].

Oxidation Pathways

Exposure to oxygen results in the formation of unstable peroxide intermediates that can decompose to various products [21]. The reaction pathway involves:

R-MgX + O₂ → R-O-O-MgX

Control is achieved through rigorous inert atmosphere maintenance using nitrogen or argon, with continuous monitoring of oxygen levels [21]. Modern systems employ oxygen sensors and automated inert gas purging to maintain oxygen concentrations below 5 ppm [21].

Reduction Reactions

Reduction side reactions occur in the presence of protic solvents or adventitious proton sources [21]. These reactions follow the pathway:

R-MgX + H⁺ → R-H + Mg²⁺

Prevention involves the use of aprotic solvents, careful purification of reagents, and avoidance of protic additives [21]. The effectiveness of these measures is rated as high, with proper implementation reducing reduction products to less than 2% [21].

Biphenyl Formation

The formation of biphenyl as a side product occurs through radical coupling mechanisms during the initial stages of Grignard formation [22] [23]. This reaction is favored by high concentrations of the halide and elevated temperatures [22].

Control strategies include stoichiometric control of reactants, temperature management, and the use of radical inhibitors or transition metal catalysts to suppress radical pathways [22]. The effectiveness of these approaches is rated as high, with proper implementation limiting biphenyl formation to less than 10% of the total product [22].

Table 2 summarizes the major side reactions, their mechanisms, and control strategies, providing a comprehensive framework for optimizing reaction selectivity.

Solvent Effects and Medium Engineering

The choice of solvent system profoundly influences the success of 4-biphenylmagnesium bromide synthesis, affecting both the reaction mechanism and product stability. Understanding solvent effects is crucial for process optimization and scale-up considerations.

Tetrahydrofuran (THF)

Tetrahydrofuran remains the preferred solvent for Grignard synthesis due to its optimal combination of coordinating ability and physical properties [17] [24]. The solvent's dielectric constant of 7.6 provides adequate solvation of the ionic species while maintaining sufficient reactivity [17]. THF's ability to coordinate with magnesium centers stabilizes the Grignard reagent and facilitates the reaction mechanism [17].

Computational studies have revealed that THF molecules directly participate in the reaction mechanism, with 2-4 THF molecules coordinating to each magnesium center [17]. This coordination is essential for maintaining the proper geometry and reactivity of the organometallic species [17]. The dynamic nature of THF coordination allows for facile ligand exchange and maintains the flat free energy profile necessary for efficient Grignard formation [17].

Alternative Solvent Systems

2-Methyltetrahydrofuran has emerged as a promising alternative to THF, offering superior performance in terms of yield and selectivity [18]. This solvent provides higher boiling point (80°C vs 66°C), improved thermal stability, and enhanced recyclability [18]. Studies have demonstrated that 2-methyltetrahydrofuran achieves yields of 80-95% with improved chemoselectivity compared to THF [18].

The enhanced performance of 2-methyltetrahydrofuran is attributed to its increased basicity due to the electron-donating methyl group, which provides stronger coordination to the magnesium center [25]. This stronger coordination results in more stable Grignard reagents and improved reaction control [25].

Solvent Mixtures and Co-solvents

The use of solvent mixtures has been explored to optimize specific reaction parameters [26]. Toluene-ether mixtures have demonstrated improved yields for certain substrates, with the aromatic solvent providing enhanced solvation of the organic components while maintaining the coordinating properties of the ether [26].

The ratio of coordinating to non-coordinating solvents significantly affects the reaction rate and selectivity [26]. Partially solvated Grignard reagents, formed in the presence of limited coordinating solvent, exhibit enhanced reactivity toward certain electrophiles [26].

Ionic Liquids and Green Solvents

Recent developments have explored the use of ionic liquids and other green solvents for Grignard synthesis [27]. These systems offer advantages in terms of environmental impact and recyclability, while potentially providing unique reactivity profiles [27]. However, the application of ionic liquids to 4-biphenylmagnesium bromide synthesis remains limited due to compatibility issues and higher costs [27].

Solvent Purification and Quality Control

The purity of the solvent system is critical for successful Grignard synthesis [28]. Water content must be maintained below 10 ppm to prevent hydrolysis, while oxygen levels should be kept below 5 ppm to avoid oxidation [28]. Modern industrial processes employ continuous purification systems including molecular sieves, distillation, and degassing to maintain solvent quality [28].

Table 3 provides a comprehensive comparison of solvent systems, highlighting their respective advantages and limitations for 4-biphenylmagnesium bromide synthesis.

Scale-up Methodology and Industrial Process Considerations

The transition from laboratory-scale to industrial production of 4-biphenylmagnesium bromide requires careful consideration of numerous technical, safety, and economic factors. Successful scale-up demands understanding of heat and mass transfer phenomena, equipment design, and process control systems.

Heat Transfer and Thermal Management

The highly exothermic nature of Grignard formation presents significant challenges during scale-up [16] [29]. The heat of reaction can reach 488 K under adiabatic conditions, requiring sophisticated thermal management systems to prevent runaway reactions [16]. Industrial-scale reactors employ advanced heat exchange systems with multiple cooling circuits and automated temperature control [16].

The relationship between reactor volume and surface area becomes critical during scale-up, as the heat generation rate increases with volume while heat removal capacity scales with surface area [16]. This fundamental limitation requires innovative reactor designs including multi-stage reactors, continuous flow systems, and enhanced heat transfer surfaces [10] [11].

Continuous Flow Implementation

Industrial implementation of continuous flow technology has demonstrated significant advantages for Grignard synthesis [10] [11]. Fraunhofer IMM has developed scalable continuous reactor systems capable of achieving 15-fold throughput increases while maintaining product quality [11]. These systems provide continuous magnesium provision, integrated activation, and superior heat management [11].

The continuous flow approach offers several operational advantages including reduced reaction times (minutes vs. hours), improved yield consistency (89-100%), and enhanced safety through better process control [11]. Pilot-scale operations have successfully demonstrated the viability of this approach for commercial production [11].

Equipment Design and Materials

Industrial-scale equipment must accommodate the corrosive nature of Grignard reagents while providing adequate mixing and heat transfer [30]. Reactor materials typically include stainless steel 316L or specialized alloys with appropriate corrosion resistance [30]. Mixing systems must provide sufficient agitation to maintain magnesium suspension while avoiding excessive shear that could damage the metal particles [30].

Modern reactor designs incorporate specialized features including viewing windows for reaction monitoring, automated magnesium feeding systems, and integrated analytical instrumentation for real-time process control [10] [11]. The use of 3D printing technology has enabled the fabrication of complex reactor geometries optimized for heat and mass transfer [10].

Process Control and Monitoring

Industrial-scale production requires sophisticated process control systems to maintain consistent product quality and ensure operational safety [31] [32]. Near-infrared spectroscopy has been successfully implemented for real-time monitoring of Grignard reagent formation, providing continuous feedback on conversion and side product formation [31] [32].

Advanced control strategies include feedforward-feedback loops that automatically adjust reactant addition rates based on real-time measurements of reaction progress [31]. These systems can detect and compensate for variations in raw material quality, environmental conditions, and equipment performance [31].

Safety and Risk Assessment

Industrial production of Grignard reagents requires comprehensive safety analysis and risk mitigation strategies [16] [29]. The Zurich hazard analysis has classified Grignard synthesis as a level 3 hazard, indicating potential for serious consequences in case of uncontrolled reaction [16]. However, proper implementation of safety systems and procedures can reduce this risk to acceptable levels [16].

Key safety measures include automated shutdown systems, emergency cooling capabilities, pressure relief systems, and comprehensive operator training [16]. The use of continuous flow technology significantly reduces the inventory of hazardous materials and improves inherent safety [11].

Economic Considerations

The economic viability of industrial 4-biphenylmagnesium bromide production depends on numerous factors including raw material costs, energy consumption, yield optimization, and waste minimization [30] [33]. Continuous flow processes offer advantages in terms of reduced capital investment, lower operating costs, and improved product quality [11].

The implementation of green chemistry principles, including solvent recycling and waste reduction, contributes to improved economic performance while reducing environmental impact [18] [12]. The development of more efficient catalytic systems and process intensification techniques continues to drive cost reductions [33].

Regulatory and Environmental Compliance

Industrial production must comply with numerous regulatory requirements including environmental emissions, worker safety, and product quality standards [34]. The implementation of process analytical technology (PAT) and quality by design (QbD) principles helps ensure consistent compliance with these requirements [31].

Environmental considerations include solvent recovery and recycling, waste minimization, and the use of environmentally benign alternatives where possible [18] [12]. The development of mechanochemical and other green synthesis methods offers potential for reducing environmental impact while maintaining product quality [12].

The successful scale-up of 4-biphenylmagnesium bromide synthesis requires integration of all these considerations into a comprehensive process development strategy. Modern approaches emphasize the use of continuous processing, advanced control systems, and green chemistry principles to achieve sustainable and economically viable production [11] [12].

Hydrogen Bond Acceptor Count

2

Exact Mass

255.97380 g/mol

Monoisotopic Mass

255.97380 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-18-2023

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